molecular formula C10H11BrO3 B6339862 1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone CAS No. 866930-08-7

1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone

Cat. No.: B6339862
CAS No.: 866930-08-7
M. Wt: 259.10 g/mol
InChI Key: ZXWRYDWJIOQBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone is an organic compound with the molecular formula C10H11BrO3 This compound is characterized by the presence of a bromine atom, a hydroxyethoxy group, and an ethanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone can be synthesized through several methodsThe reaction typically occurs in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or methylene chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and hydroxyethoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone is unique due to the presence of the hydroxyethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-[5-bromo-2-(2-hydroxyethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-7(13)9-6-8(11)2-3-10(9)14-5-4-12/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWRYDWJIOQBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product was prepared analogously to Example 1.1a starting from 1-(5-bromo-2-hydroxyphenyl)ethanone. Yield: 7.30 g (30% of theoretical); C10H11BrO3 (M=259.097); calc.: molpeak (M+H)+: 259/261 (Br); found: molpeak (M+H)+: 259/261 (Br); Rf value: 0.25 (silica gel, PE/EtOAc 1:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.